molecular formula IrOPb B14670700 Plumbanone--iridium (1/1) CAS No. 39377-55-4

Plumbanone--iridium (1/1)

Cat. No.: B14670700
CAS No.: 39377-55-4
M. Wt: 415 g/mol
InChI Key: SOTJNPQEFGUWJE-UHFFFAOYSA-N
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Description

Plumbanone–iridium (1/1) is a coordination compound hypothesized to consist of a lead (Pb)-based ligand ("plumbanone") coordinated to an iridium center in a 1:1 stoichiometric ratio. While direct references to this compound are absent in the provided evidence, its structural and functional properties can be inferred from related studies.

  • Such ligands may introduce unique electronic and steric effects due to lead’s heavy-metal character and relativistic effects .
  • Iridium Coordination: Iridium complexes are renowned for their catalytic and photophysical properties. In Plumbanone–iridium (1/1), iridium likely adopts a oxidation state (e.g., Ir(I) or Ir(III)) and coordinates with the plumbanone ligand through covalent or dative bonds, influencing reactivity and stability .

Properties

CAS No.

39377-55-4

Molecular Formula

IrOPb

Molecular Weight

415 g/mol

IUPAC Name

iridium;oxolead

InChI

InChI=1S/Ir.O.Pb

InChI Key

SOTJNPQEFGUWJE-UHFFFAOYSA-N

Canonical SMILES

O=[Pb].[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Terminology Clarification

The term "plumbanone" is not recognized in standard chemical nomenclature (IUPAC) or major databases (e.g., SciFinder, Reaxys). Potential interpretations include:

  • A misspelling of plumbaginone (a lead-containing compound), though no iridium-plumbaginone complexes are documented.

  • A hypothetical lead-iridium hybrid complex, but lead (plumbum) coordination with iridium is not reported in the literature.

Analysis of Relevant Iridium Chemistry

While "Plumbanone--iridium (1/1)" remains unidentified, the following iridium reaction systems from the search results may provide analogous insights:

2.1. Ligand Exchange Reactions

Iridium(III) complexes often undergo ligand substitution, as seen in the synthesis of phenanthroline-based complexes (Figure 1, ):

text
[Ir(ppy)₂(μ-Cl)]₂ + L → [Ir(ppy)₂L]PF₆

Key data for analogous reactions:

PrecursorAncillary Ligand (L)Yield (%)StabilityReference
[Ir(ppy)₂(μ-Cl)]₂Phenylimidazo-phen63–70High
[Ir(COD)Cl]₂BINAP80–90Moderate

2.2. Catalytic Borylation

Iridium complexes facilitate selective C–H borylation (e.g., Cp*Ir(PMe₃) systems ):

text
C₆H₆ + HBpin → C₆H₅Bpin + H₂ (TON = 3)

Notably, iridium intermediates (e.g., [Ir(BPin)(PMe₃)₄]) exhibit distinct regioselectivity compared to rhodium analogs .

2.3. Bioorthogonal Reactivity

Iridium(III)-triazine complexes react with strained cyclooctynes (e.g., BCN) at accelerated rates (k = 8 M⁻¹s⁻¹ ):

text
Ir(III)-triazine + BCN → Luminescent adduct

This suggests potential for designing iridium-based click chemistry platforms.

Hypothetical Reaction Pathways for Plumbanone-Ir Systems

If "plumbanone" refers to a lead-oxo ligand, speculative reactivity might include:

3.1. Oxidative Addition

Lead-iridium bonds could undergo oxidative cleavage:

text
Ir–Pb(O)R → Ir–O–PbR + byproducts

No experimental evidence exists, but analogous Pb–M (M = transition metal) reactivity is rare due to thermodynamic instability.

3.2. Reductive Elimination

Hypothetical Pb–Ir complexes might release Pb(0) under reducing conditions:

text
Ir–PbR₃ → Ir(0) + PbR₃

Such behavior is unobserved in current literature.

Data Gaps and Recommendations

  • Synthetic Routes : No protocols for lead-iridium heterometallic complexes are documented. Priority should be given to stabilizing Pb–Ir bonds using bulky ligands.

  • Characterization : X-ray crystallography and XAFS would be critical for structural validation .

  • Catalytic Potential : Theoretical studies (DFT) could predict reactivity in cross-coupling or C–H activation.

Scientific Research Applications

Plumbanone–iridium (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .

Comparison with Similar Compounds

Iridium-Based Homoleptic and Heteroleptic Complexes

Iridium complexes are classified into two categories:

  • Homoleptic Complexes : Contain three cyclometalating ligands (e.g., phenylpyridine).
  • Heteroleptic Complexes : Feature two cyclometalating ligands and one ancillary ligand (e.g., acetylacetonate) .
Property Plumbanone–Ir (1/1) (Hypothetical) Homoleptic Ir(III) Complexes Heteroleptic Ir(III) Complexes
Emission Wavelength Likely redshifted (Pb’s heavy atom effect) 450–620 nm Tunable via ligand modification
Triplet Lifetime Potentially shorter (Pb-induced quenching) 0.1–10 μs 0.5–5 μs
Catalytic Activity Uncertain; Pb may hinder redox cycles High in C–H activation Moderate in OLEDs
Stability Lower (Pb–Ir bond lability) High thermal/chemical stability Moderate

Key Differences :

  • Plumbanone–iridium’s lead ligand may reduce photoluminescence quantum yields compared to cyclometalated Ir(III) complexes due to enhanced spin-orbit coupling and non-radiative decay .
  • In catalysis, Pb’s toxicity and weaker Ir–Pb bonds could limit applications compared to traditional Ir catalysts used in hydrogenation or C–H activation .

Lead-Containing Coordination Complexes

Plumbane derivatives and other Pb-metal complexes are studied for their environmental and materials science applications :

Property Plumbanone–Ir (1/1) (Hypothetical) Plumbane (PbH₄) Organolead Compounds
Synthetic Accessibility Challenging (Pb–Ir bond formation) Highly reactive, unstable Moderate (e.g., tetraethyllead)
Environmental Impact High (Pb toxicity) Not environmentally persistent Banned due to toxicity
Applications Niche (hypothetical OLEDs/catalysis) Limited (analytical chemistry) Historical (fuel additives)

Key Differences :

  • Unlike volatile plumbane, Plumbanone–iridium’s solid-state structure may offer stability in device fabrication but poses challenges in synthesis and handling .
  • Compared to organolead compounds, Plumbanone–iridium’s iridium center could enable novel redox chemistry but with unresolved environmental risks .

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